5-羟基沙利度胺
描述
5-Hydroxythalidomide is a primary metabolite of thalidomide, which induces the SALL4-specific proteasomal degradation . It is a member of phthalimides and is considered to contribute to thalidomide effects .
Synthesis Analysis
The first asymmetric synthesis of (S)- and ®-5-hydroxythalidomides, one of thalidomide’s major metabolites, was achieved using HMDS/ZnBr (2)-induced imidation as a key reaction . 5-Hydroxythalidomide was found to be configurationally more stable than thalidomide at physiological pH .Molecular Structure Analysis
The molecular formula of 5-Hydroxythalidomide is C13H10N2O5 . The crystal structure of the metabolite-mediated human SALL4-CRBN complex and mutagenesis studies elucidate the complex formation enhanced by the interaction between CRBN and an additional hydroxy group of (S)-5-hydroxythalidomide .Chemical Reactions Analysis
Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF . Human P450 cytochromes convert thalidomide into two monohydroxylated metabolites that are considered to contribute to thalidomide effects .Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxythalidomide is 274.23 g/mol .科学研究应用
Immunomodulatory Drug Selectivity
5-Hydroxythalidomide: has been studied for its role in enhancing the selectivity of immunomodulatory drugs (IMiDs). It is reported to induce SALL4-specific proteasomal degradation, which is a primary thalidomide metabolite generated by cytochrome P450 isozymes . This selective degradation is crucial for understanding the therapeutic effects and adverse reactions, such as teratogenicity, associated with IMiDs .
Anti-Angiogenesis and Antitumor Activities
Research has shown that 5-Hydroxythalidomide exhibits anti-angiogenic and antitumor activities. The compound’s stereochemical effects have been evaluated, indicating its potential in cancer treatment by inhibiting the formation of new blood vessels and reducing tumor growth .
Proteolysis-Targeting Chimeras (PROTACs)
In biotechnology, 5-Hydroxythalidomide derivatives are used to create PROTACs that control the degradation of neosubstrates. These PROTACs can selectively degrade proteins involved in hematological cancers, offering a targeted approach to cancer therapy .
Pharmacogenetic Associations
In pharmacology, studies have explored the pharmacogenetic associations of 5-Hydroxythalidomide metabolism with clinical outcomes. The CYP2C19 genotype influences the in vivo metabolism and pharmacological effects of thalidomide, and its hydroxylated metabolites, including 5-Hydroxythalidomide .
Metabolite Formation and Pharmacokinetics
The pharmacokinetics of 5-Hydroxythalidomide and its primary metabolites have been quantitatively investigated. Understanding the metabolic pathways and pharmacokinetic profiles is essential for optimizing dosing regimens and minimizing adverse effects .
Chemical Properties and Stability
Chemically, 5-Hydroxythalidomide is a more stable compound than thalidomide at physiological pH. Its asymmetric synthesis and configurational stability are of significant interest in the development of new pharmaceuticals .
Teratogenicity Mechanism Elucidation
5-Hydroxythalidomide: has been implicated in the elucidation of the mechanisms behind thalidomide-induced teratogenicity. It is involved in the degradation of specific proteins that contribute to developmental defects when modulated .
Environmental Impact Studies
Although direct studies on 5-Hydroxythalidomide in environmental science are limited, its parent compound, thalidomide, and related derivatives’ impact on environmental systems and wildlife can be inferred. The stability and degradation products of such compounds in various environmental contexts are areas of ongoing research .
作用机制
Target of Action
The primary target of 5-Hydroxythalidomide is Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . The binding of 5-Hydroxythalidomide to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Mode of Action
5-Hydroxythalidomide interacts with its target, CRBN, by forming a complex . The formation of this complex is enhanced by the interaction between CRBN and an additional hydroxy group of 5-Hydroxythalidomide . This interaction leads to changes in the second residue of the β-hairpin structure, which underlies the C2H2 ZF-type neo-morphic substrate (neosubstrate) selectivity of 5-Hydroxythalidomide .
Biochemical Pathways
The biochemical pathways affected by 5-Hydroxythalidomide involve the degradation of specific proteins. The binding of 5-Hydroxythalidomide to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . This process affects the downstream effects related to these degraded proteins .
Pharmacokinetics
The pharmacokinetics of 5-Hydroxythalidomide involves its metabolism by cytochrome P450 isozymes . After oral administration, similar in vivo biotransformations to 5-Hydroxythalidomide were confirmed by the analysis of blood plasma . Furthermore, the hepatic intrinsic clearance of 5-Hydroxythalidomide to both unconjugated 5-Hydroxythalidomide and 5′-hydroxythalidomide was found to be in agreement with the measured in vivo blood plasma data .
Result of Action
The molecular and cellular effects of 5-Hydroxythalidomide’s action involve the degradation of specific proteins. For instance, it has been reported that 5-Hydroxythalidomide induces the degradation of the protein PLZF . This degradation is considered to contribute to the teratogenic effects of thalidomide .
Action Environment
The action, efficacy, and stability of 5-Hydroxythalidomide can be influenced by various environmental factors. For instance, the enzymatic activity of cytochrome P450 isozymes, which metabolize 5-Hydroxythalidomide, can be affected by various factors such as genetic polymorphisms, drug interactions, and liver disease . Furthermore, rodent livers predominantly mediate biotransformation of thalidomide to 5′-hydroxythalidomide, suggesting species-specific differences in the metabolism of 5-Hydroxythalidomide .
安全和危害
属性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBQRRQTZUJWRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983186 | |
Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxythalidomide | |
CAS RN |
64567-60-8 | |
Record name | 5-Hydroxythalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064567608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYTHALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29V976C3CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。